molecular formula C8H5F3LiNO2 B13344677 Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate

Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate

Cat. No.: B13344677
M. Wt: 211.1 g/mol
InChI Key: HEWINBHYSNBXTR-UHFFFAOYSA-M
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Description

Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate is an organolithium compound with the molecular formula C8H5F3LiNO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a pyridine ring, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with lithium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

  • Dissolve 3-(trifluoromethyl)pyridine in an appropriate solvent such as tetrahydrofuran (THF).
  • Add lithium acetate to the solution while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents.

Major Products Formed:

  • Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
  • Reduced derivatives with hydrogenated pyridine rings.
  • Substituted products with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Lithium 2-(trifluoromethyl)benzoate: Similar structure but with a benzoate ring instead of pyridine.

    Lithium 2-(trifluoromethyl)phenylacetate: Features a phenylacetate ring, differing in aromatic ring structure.

    Lithium 2-(trifluoromethyl)pyridine-3-carboxylate: Similar pyridine ring but with a carboxylate group at a different position.

Uniqueness: Lithium 2-(3-(trifluoromethyl)pyridin-4-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its reactivity and interaction with biological targets. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H5F3LiNO2

Molecular Weight

211.1 g/mol

IUPAC Name

lithium;2-[3-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C8H6F3NO2.Li/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1

InChI Key

HEWINBHYSNBXTR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=CC(=C1CC(=O)[O-])C(F)(F)F

Origin of Product

United States

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